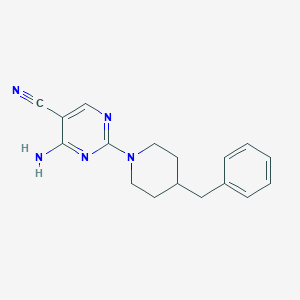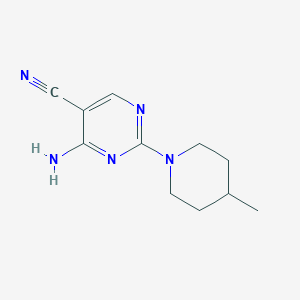![molecular formula C16H11BrN4OS B276451 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276451.png)
6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BPTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. BPTT is a heterocyclic compound that contains a triazole and thiadiazole ring system, which makes it an attractive scaffold for developing new drugs.
科学的研究の応用
6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit potent anticancer, antimicrobial, and antiviral activities. In drug discovery, 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a scaffold for developing new drugs that target various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a building block for constructing novel materials with unique properties.
作用機序
The mechanism of action of 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells, bacteria, and viruses. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription, which leads to the accumulation of DNA damage and cell death. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling and proliferation, which leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune function. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase, which prevents the cells from dividing and proliferating. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to modulate immune function by enhancing the production of cytokines and chemokines, which are essential for the activation and recruitment of immune cells.
実験室実験の利点と制限
6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low toxicity. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit potent activity against various cancer cell lines, bacteria, and viruses, which makes it an attractive candidate for developing new drugs. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have low toxicity in animal models, which makes it a safer alternative to other chemotherapeutic agents. However, 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations for lab experiments, including its poor solubility in water and its instability under certain conditions. These limitations can be overcome by using different formulations and optimizing the reaction conditions.
将来の方向性
There are several future directions for the research on 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including the development of new derivatives with improved activity and selectivity, the elucidation of the mechanism of action, and the evaluation of the pharmacokinetic and pharmacodynamic properties of 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The development of new derivatives with improved activity and selectivity can be achieved by modifying the chemical structure of 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and optimizing the reaction conditions. The elucidation of the mechanism of action can be achieved by using various biochemical and biophysical techniques, including X-ray crystallography and NMR spectroscopy. The evaluation of the pharmacokinetic and pharmacodynamic properties of 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved by using animal models and clinical trials.
合成法
The synthesis of 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multistep process that involves the condensation of 2-bromobenzaldehyde with 3-methoxybenzohydrazide to form the corresponding hydrazone. The hydrazone is then cyclized with thiocarbohydrazide in the presence of a catalytic amount of glacial acetic acid to give the desired product, 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The yield of the synthesis can be improved by using different reaction conditions and optimizing the reaction parameters.
特性
分子式 |
C16H11BrN4OS |
|---|---|
分子量 |
387.3 g/mol |
IUPAC名 |
6-(2-bromophenyl)-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11BrN4OS/c1-22-11-6-4-5-10(9-11)14-18-19-16-21(14)20-15(23-16)12-7-2-3-8-13(12)17/h2-9H,1H3 |
InChIキー |
ZTPUCSQQDWCXIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Br |
正規SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile](/img/structure/B276378.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276379.png)
![N-phenyl-N'-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]urea](/img/structure/B276380.png)
![ethyl 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276381.png)
![Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B276383.png)
![3-(trifluoromethyl)-7H-[1,2,4]triazolo[3',4':2,3][1,3]thiazino[5,6-c]quinolin-7-one](/img/structure/B276385.png)
![N-[4-(aminosulfonyl)phenyl]-2-[3-(3-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B276387.png)
![2-{[4-(Methylamino)-5-(2-thienyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2-yl]sulfanyl}acetamide](/img/structure/B276388.png)
![N-benzyl-N'-[({5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea](/img/structure/B276389.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B276391.png)